molecular formula C10H18O3 B12933236 Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate

Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate

Cat. No.: B12933236
M. Wt: 186.25 g/mol
InChI Key: VQBYXEVHKNQCCR-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate is an organic compound with a unique structure that includes a cyclopropane ring, an ester functional group, and a dimethyl-substituted carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclopropoxy-2,2-dimethylpropanoate typically involves the esterification of 3-cyclopropoxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropoxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and ester group can participate in various biochemical pathways, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-dimethylpropanoate: Similar structure but lacks the cyclopropane ring.

    Cyclopropylmethyl acetate: Contains a cyclopropane ring but differs in the ester group and substitution pattern.

Uniqueness

Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate is unique due to the presence of both a cyclopropane ring and a dimethyl-substituted carbon chain, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3-cyclopropyloxy-2,2-dimethylpropanoate

InChI

InChI=1S/C10H18O3/c1-4-12-9(11)10(2,3)7-13-8-5-6-8/h8H,4-7H2,1-3H3

InChI Key

VQBYXEVHKNQCCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)COC1CC1

Origin of Product

United States

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